molecular formula C11H13FO B13559011 1-[1-(3-Fluorophenyl)cyclopropyl]ethan-1-ol

1-[1-(3-Fluorophenyl)cyclopropyl]ethan-1-ol

Cat. No.: B13559011
M. Wt: 180.22 g/mol
InChI Key: MGQVSUDOIWBIJT-UHFFFAOYSA-N
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Description

1-[1-(3-Fluorophenyl)cyclopropyl]ethan-1-ol is an organic compound with the molecular formula C11H13FO It features a cyclopropyl group attached to a fluorophenyl ring and an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(3-Fluorophenyl)cyclopropyl]ethan-1-ol typically involves the cyclopropanation of a suitable precursor, such as a fluorophenyl derivative, followed by the introduction of the ethan-1-ol group. One common method involves the reaction of 3-fluorophenylmagnesium bromide with cyclopropylcarbinol under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-[1-(3-Fluorophenyl)cyclopropyl]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and various nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 1-[1-(3-Fluorophenyl)cyclopropyl]ethanone.

    Reduction: Formation of different alcohol derivatives depending on the reducing agent used.

    Substitution: Formation of substituted cyclopropyl derivatives with various functional groups.

Scientific Research Applications

1-[1-(3-Fluorophenyl)cyclopropyl]ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[1-(3-Fluorophenyl)cyclopropyl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and specificity, while the cyclopropyl and ethan-1-ol moieties contribute to the compound’s overall stability and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[1-(4-Fluorophenyl)cyclopropyl]ethan-1-ol
  • 1-[1-(2-Fluorophenyl)cyclopropyl]ethan-1-ol
  • 1-[1-(3-Chlorophenyl)cyclopropyl]ethan-1-ol

Uniqueness

1-[1-(3-Fluorophenyl)cyclopropyl]ethan-1-ol is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can significantly influence its chemical and biological properties. This positional isomerism can result in different reactivity patterns and interactions compared to its analogs.

Properties

Molecular Formula

C11H13FO

Molecular Weight

180.22 g/mol

IUPAC Name

1-[1-(3-fluorophenyl)cyclopropyl]ethanol

InChI

InChI=1S/C11H13FO/c1-8(13)11(5-6-11)9-3-2-4-10(12)7-9/h2-4,7-8,13H,5-6H2,1H3

InChI Key

MGQVSUDOIWBIJT-UHFFFAOYSA-N

Canonical SMILES

CC(C1(CC1)C2=CC(=CC=C2)F)O

Origin of Product

United States

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